molecular formula C13H20N2O B11956600 1,1-Diethyl-3-(2,6-xylyl)urea CAS No. 39143-74-3

1,1-Diethyl-3-(2,6-xylyl)urea

Cat. No.: B11956600
CAS No.: 39143-74-3
M. Wt: 220.31 g/mol
InChI Key: CLYLARZOYMBKKK-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(2,6-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by diethyl and 2,6-xylyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-3-(2,6-xylyl)urea can be synthesized through the reaction of 2,6-dimethylphenyl isocyanate with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or ligroine, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(2,6-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: It can undergo substitution reactions where the diethyl or 2,6-xylyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,1-Diethyl-3-(2,6-xylyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(2,6-xylyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethyl-3-(3,5-xylyl)urea
  • 1,1-Diethyl-3-(2,5-xylyl)urea
  • 1,1-Diethyl-3-(2,4-xylyl)urea

Uniqueness

1,1-Diethyl-3-(2,6-xylyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

39143-74-3

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-1,1-diethylurea

InChI

InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16)

InChI Key

CLYLARZOYMBKKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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